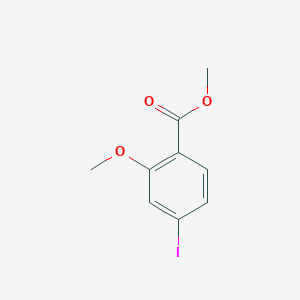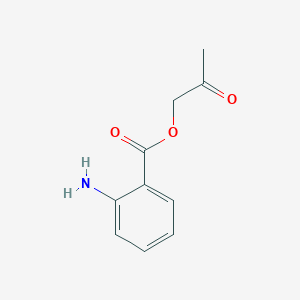
2-Oxopropyl 2-aminobenzoate
Descripción general
Descripción
2-Oxopropyl 2-aminobenzoate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adsorption and Chromatographic Applications : Chemically modified silica gel with aminobenzoate derivatives, including structures similar to 2-Oxopropyl 2-aminobenzoate, have been utilized for the adsorption of metal cations and applied in chromatographic analysis for the separation of transition metal cations (Menezes, Moreira, & Campos, 1996).
Synthesis of Aminoisochromanones : 2-Oxopropyl-2-formylbenzoates, closely related to this compound, have been used as substrates in the asymmetric organocatalytic synthesis of 4-aminoisochromanones. This process leads to compounds with two adjacent stereocentres, which are significant in medicinal chemistry (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).
N-Glycan Analysis : 2-Aminobenzoic acid derivatives have been used in labeling N-glycans for mass spectrometric analysis. This application is crucial for the analysis of glycoproteins, including biotherapeutic monoclonal antibodies (Hronowski, Wang, Sosic, & Wei, 2020).
Anticancer and Antioxidant Activities : Compounds synthesized from 2-aminobenzoic acid, which is structurally related to this compound, have shown moderate anticancer activity against certain cell lines and promising antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sammaiah, Narsaiah, Krishnaveni, Dayakar, & Sarangapani, 2008).
Synthesis of Benzoxazinones : 2-Aminobenzoic acids have been used in oxidative cascade cyclization reactions to synthesize aryl 4H-3,1-benzoxazin-4-ones, demonstrating their utility in creating complex organic molecules (Munusamy, Muralidharan, & Iyer, 2017).
Aerobic Metabolism Studies : Research on 2-aminobenzoate, a compound similar to this compound, has revealed novel pathways for its aerobic metabolism, providing insights into biochemical processes involving aminoaromatic compounds (Altenschmidt & Fuchs, 1992).
Spectroscopic Studies : Alkali metal 2-aminobenzoates have been studied for their electronic properties using spectroscopic methods, which is relevant for understanding the interactions and behaviors of these types of compounds (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2008).
Mecanismo De Acción
Biochemical Pathways
2-Oxopropyl 2-aminobenzoate may be involved in the catabolism of 2-aminobenzoic acid, a well-studied pathway . Pseudomonas sp. KB740, for example, transforms 2-aminobenzoate to 1,4-cyclohexadione via 2-amino-5-oxo-cyclohex-1-enecarboxy-CoA . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound. Specific studies on how these factors influence the action of this compound are currently lacking .
Propiedades
IUPAC Name |
2-oxopropyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHZMLKFWTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-oxopropyl 2-aminobenzoate always successfully undergo the rearrangement to form the corresponding 2,3-dihydroquinazolin-4(1 H )-one derivative?
A1: No. The research paper [] demonstrates that the rearrangement reaction's success depends on the specific structure of the starting compound. While the reaction was initially reported with 2-oxo-2-phenylethyl 2-aminobenzoate, using this compound did not yield the expected dihydroquinazolinone product []. The study further explored various N-methyl and N-phenyl analogues of these starting materials and found that only specific combinations resulted in the desired cyclized product, and even then, in limited yields []. This structure-reactivity dependence highlights the importance of steric and electronic factors influencing the reaction pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


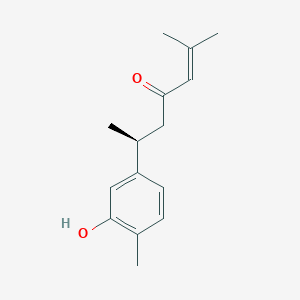
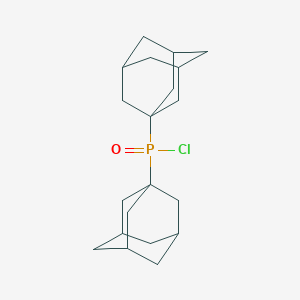

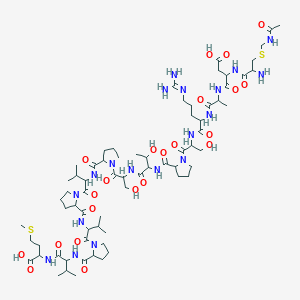
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
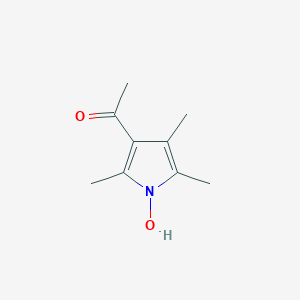


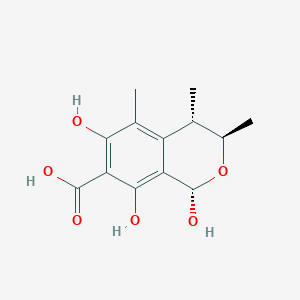
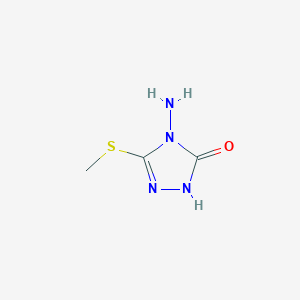

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)

